1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide
描述
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S2/c1-14-21(32-22(26-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)25-12-15-6-5-9-17(24)10-15/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHYCZJQANCWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25FN2O3S
- Molecular Weight : 404.5 g/mol
- IUPAC Name : N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its role in enhancing antibacterial action due to its ability to interfere with bacterial enzyme functions.
2. Enzyme Inhibition
This compound also demonstrates potential as an enzyme inhibitor. Studies have shown that piperidine derivatives can inhibit urease and acetylcholinesterase (AChE), which are critical in various physiological processes . The mechanism typically involves binding to the active site of the enzyme, preventing substrate interaction.
3. Cytotoxicity
Preliminary studies suggest that compounds similar to 1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide exhibit cytotoxic effects against cancer cells. For example, dimeric forms of related piperidone compounds have shown potent cytotoxicity against human malignant cells, indicating a possible mechanism through apoptosis induction and cell cycle arrest .
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Binding to Specific Receptors : The compound may interact with various cellular receptors or enzymes, leading to altered signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
Research Findings and Case Studies
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The compound’s structural uniqueness lies in its 3-methylpiperidine-3-carboxamide core , 3,5-dimethylphenyl sulfonyl group , and 4-fluorobenzyl side chain. Below is a comparative analysis with related compounds:
Functional Group Impact on Activity
- Sulfonyl Groups: The 3,5-dimethylphenyl sulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins (e.g., DVL1’s PDZ domain), similar to RS4690’s sulfonyl group .
- Fluorinated Aryl Groups: The 4-fluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effects may also modulate electronic interactions with target residues.
- This contrasts with CCG-100602’s unsubstituted piperidine core, which may allow broader binding modes .
准备方法
Transfer Hydrogenation of Nipecotic Acid
A scalable method from involves treating piperidine-4-carboxylic acid (nipecotic acid) with formaldehyde under transfer hydrogenation conditions:
- Conditions : Pd/C catalyst, formic acid, 90–95°C, 12–24 hours.
- Mechanism : Formaldehyde acts as a hydrogen donor, facilitating N-methylation.
- Yield : 85–92% after HCl salt formation.
Optimization Note : Elevated temperatures (>100°C) lead to decarboxylation, while lower temperatures (<80°C) result in incomplete conversion.
Cyclization of β-Alanine Derivatives
Alternative routes use β-alanine derivatives cyclized with dehydrating agents:
- Reagents : Eaton’s reagent (P₂O₅ in methanesulfonic acid).
- Conditions : 120°C for 2–3 hours.
- Yield : 71–88% for analogous quinolone systems.
Introduction of the 3,5-dimethylphenylsulfonyl group employs sulfonylation (Scheme 1):
Sulfonyl Chloride Coupling
- Reagents : 3,5-Dimethylbenzenesulfonyl chloride, triethylamine (base).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 4–6 hours.
- Yield : 78–85%.
Side Reactions : Over-sulfonation is mitigated by slow addition of sulfonyl chloride and strict temperature control.
Carboxamide Formation
The carboxylic acid is activated for coupling with 4-fluorobenzylamine:
HBTU-Mediated Coupling
Acid Chloride Route
- Reagents : Thionyl chloride (SOCl₂), followed by 4-fluorobenzylamine.
- Solvent : Toluene or DCM.
- Yield : 60–68%.
Process Optimization and Challenges
Regioselectivity in Sulfonation
The bulky 3-methyl group on piperidine necessitates careful control to avoid O-sulfonation. Using bulky bases (e.g., 2,6-lutidine) improves N-selectivity.
Purification of Intermediates
- Crystallization : Intermediate 3-methylpiperidine-3-carboxylic acid HCl salt is purified via ethanol/water recrystallization.
- Chromatography : Final carboxamide is purified using silica gel chromatography (hexane/ethyl acetate).
Analytical Characterization
Spectroscopic Data
HPLC Purity
- Column : C18, 5 µm, 4.6 × 250 mm.
- Mobile Phase : 60:40 acetonitrile/water.
- Retention Time : 8.2 minutes; purity >98%.
Comparative Analysis of Methods
常见问题
Q. Key Parameters :
| Step | Catalysts/Reagents | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Coupling | Lewis acid (AlCl₃) | DCM | 80°C | 12h | 65–75% |
| Sulfonylation | Sulfonyl chloride | THF | RT | 6h | 70–85% |
Methodological Insight : Optimize solvent polarity and reaction time to minimize byproducts. Use TLC or HPLC for intermediate monitoring .
How can researchers resolve discrepancies in reported biological activities of structurally similar sulfonamide derivatives?
Advanced Research Question
Discrepancies often arise from variations in assay conditions, purity, or structural modifications. A systematic approach includes:
Q. Example Comparison :
| Compound | Substituents | Reported Activity | Source |
|---|---|---|---|
| Analog A | 4-Chlorobenzyl | Antimicrobial (IC₅₀: 5 µM) | |
| Target Compound | 4-Fluorobenzyl | Under investigation | N/A |
Resolution Strategy : Use orthogonal assays (e.g., SPR, enzymatic inhibition) to validate activity .
What advanced computational methods can predict reaction pathways for optimizing synthesis?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:
- ICReDD Methodology : Combines quantum mechanics with machine learning to identify optimal reaction conditions and reduce trial-and-error experimentation .
- Key Parameters : Activation energy, transition-state geometry, and solvent effects.
Q. Implementation Steps :
Simulate reaction intermediates using Gaussian or ORCA.
Apply Monte Carlo algorithms to explore reaction networks.
Validate predictions with small-scale experiments .
How can Design of Experiments (DoE) improve synthesis yield and reproducibility?
Advanced Research Question
DoE statistically identifies critical factors (e.g., temperature, catalyst loading):
- Factors to Test :
- Temperature (60–100°C)
- Solvent (DCM vs. THF)
- Catalyst concentration (1–5 mol%).
Q. Example DoE Matrix :
| Run | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | DCM | 1 | 50 |
| 2 | 100 | THF | 5 | 85 |
Analysis : Use ANOVA to determine factor significance. Prioritize solvent choice (p < 0.05) over temperature .
What are the challenges in characterizing the compound’s stereochemistry and purity?
Basic Research Question
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers.
- Purity Validation : Combine NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS).
Advanced Research Question
Q. Case Study :
| Modification | logP | Half-life (Human Microsomes) |
|---|---|---|
| 4-Fluorobenzyl | 3.2 | 45 min |
| 3-Methylphenyl | 2.8 | 30 min |
Methodology : Apply QSPR models to predict ADME properties pre-synthesis .
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